

# basic characteristics of 2-Methoxy-2-phenylethanol

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## Compound of Interest

Compound Name: 2-Methoxy-2-phenylethanol

Cat. No.: B1584293

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An In-Depth Technical Guide to the Core Characteristics of **2-Methoxy-2-phenylethanol**

## Introduction: Defining 2-Methoxy-2-phenylethanol

**2-Methoxy-2-phenylethanol** is a chiral aromatic alcohol that serves as a valuable building block and analytical tool in synthetic organic chemistry. Structurally, it comprises a phenyl group and a primary alcohol, with a methoxy group attached to the benzylic carbon. This arrangement creates a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-**2-Methoxy-2-phenylethanol** and (S)-(+)-**2-Methoxy-2-phenylethanol**. Its utility is rooted in its bifunctional nature—possessing both a nucleophilic hydroxyl group and a chiral center that can influence stereochemical outcomes in reactions. This guide provides a comprehensive overview of its fundamental properties, synthesis, spectral characterization, and applications for professionals in research and drug development.

## Physicochemical Properties

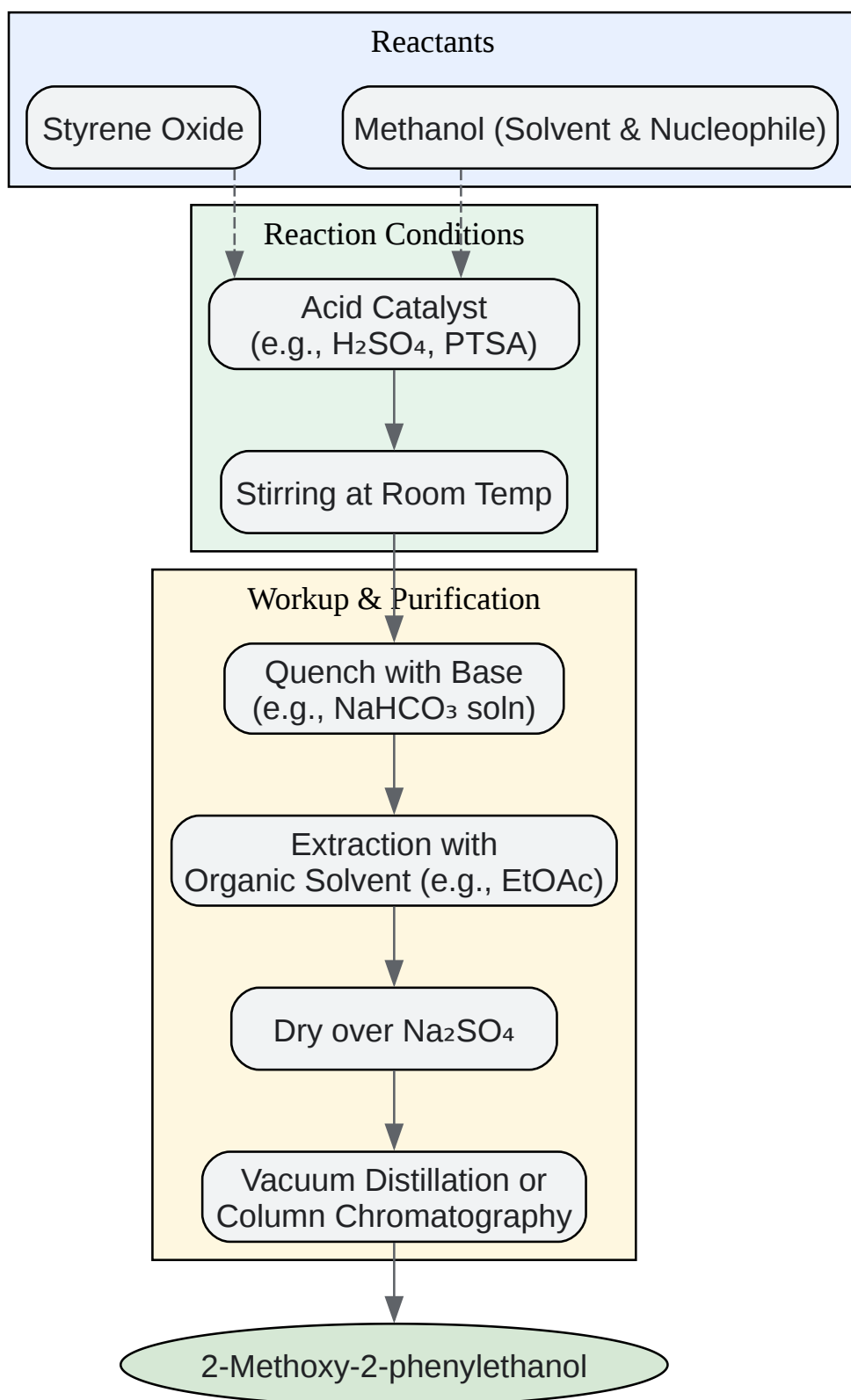
The physical and chemical properties of **2-Methoxy-2-phenylethanol** are foundational to its handling, application in reactions, and purification. The compound is a liquid at room temperature with a relatively high boiling point, consistent with its ability to form hydrogen bonds via the hydroxyl group.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	152.19 g/mol	[1][2][3]
CAS Number	2979-22-8 (Racemate)	[1][3]
17628-72-7 ((R)-enantiomer)	[2][4]	
66051-01-2 ((S)-enantiomer)	[5][6]	
Appearance	Liquid	[2][3]
Boiling Point	237-239.9 °C at 760 mmHg	[1][3][7]
65 °C at 0.1 mmHg	[2]	
Density	1.061 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.519 - 1.522	[1][2][3]
Flash Point	97.8 - 98 °C (closed cup)	[1][2][3]
pKa	14.18 ± 0.10 (Predicted)	[1][8]
LogP	1.21 - 1.37	[1]

## Synthesis and Purification: An Experimental Protocol

A prevalent and efficient method for synthesizing **2-Methoxy-2-phenylethanol** is the regioselective ring-opening of styrene oxide with methanol. The choice of catalyst (acidic or basic) is critical as it dictates which carbon of the epoxide ring is attacked by the methanol nucleophile. To favor the formation of the desired product, where the methoxy group is at the benzylic position (C2), an acid-catalyzed mechanism is typically employed. This is because the protonated epoxide intermediate can be stabilized by the adjacent phenyl ring, leading to preferential nucleophilic attack at the more substituted carbon.

## Workflow for Synthesis of 2-Methoxy-2-phenylethanol



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Caption: Acid-catalyzed synthesis workflow from styrene oxide.

## Step-by-Step Methodology

- **Reaction Setup:** To a solution of styrene oxide (1.0 eq) in excess methanol (which acts as both reactant and solvent), add a catalytic amount of a strong acid such as sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (PTSA) (e.g., 0.05 eq) at 0 °C.
- **Reaction Execution:** Allow the mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (styrene oxide) is consumed.
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize the acid catalyst. This step is crucial to prevent undesired side reactions during workup.
- **Extraction:** The excess methanol is removed under reduced pressure. The resulting aqueous residue is then extracted multiple times with an organic solvent like ethyl acetate or dichloromethane to transfer the product into the organic phase.
- **Washing and Drying:** The combined organic layers are washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. The organic phase is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ).
- **Purification:** After filtering off the drying agent, the solvent is evaporated in vacuo. The crude product is then purified, typically by vacuum distillation, to yield pure **2-Methoxy-2-phenylethanol**.<sup>[3][7]</sup>

## Spectral Data and Structural Elucidation

Characterization and confirmation of the structure of **2-Methoxy-2-phenylethanol** rely on standard spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): The proton NMR spectrum provides distinct signals confirming the structure. Key chemical shifts ( $\delta$ ) are observed around 7.24-7.36 ppm as a multiplet for the 5 aromatic protons of the phenyl group. A doublet of doublets appears around 4.20 ppm,

corresponding to the proton on the chiral center (CH-O). The two diastereotopic protons of the CH<sub>2</sub>OH group appear as a multiplet between 3.57-3.68 ppm. A sharp singlet for the methoxy (OCH<sub>3</sub>) protons is found at approximately 3.27 ppm, and a broad singlet for the hydroxyl (OH) proton is typically seen around 2.85 ppm.

- <sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): The carbon spectrum further validates the structure. The phenyl carbons appear in the aromatic region (127-139 ppm), with the ipso-carbon at δ 138.4 ppm. The key signals for the aliphatic portion are the chiral carbon (C-O) at δ 84.3 ppm, the primary alcohol carbon (CH<sub>2</sub>OH) at δ 67.3 ppm, and the methoxy carbon (OCH<sub>3</sub>) at δ 55.7 ppm.<sup>[9]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that identify the functional groups. A strong, broad absorption is observed in the region of 3400-3500 cm<sup>-1</sup>, which is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions appear around 3000-3100 cm<sup>-1</sup> and 2850-2950 cm<sup>-1</sup>, respectively. A strong C-O stretching band for the ether linkage is typically found near 1100 cm<sup>-1</sup>.<sup>[10][11]</sup>

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Methoxy-2-phenylethanol** shows a molecular ion peak [M]<sup>+</sup> at m/z 152. Key fragmentation patterns include the loss of a methoxy group or the cleavage of the C-C bond between the two oxygenated carbons, leading to characteristic fragment ions.<sup>[12]</sup>

## Key Reactions and Applications

**2-Methoxy-2-phenylethanol** is more than a simple alcohol; its chiral nature makes it a valuable asset in asymmetric synthesis and analysis.

- **Chiral Probe:** The enantiomers of **2-Methoxy-2-phenylethanol** are employed as chiral probes. For instance, (S)-**2-methoxy-2-phenylethanol** was used to determine the absolute configuration of the active (-) enantiomer of the drug amlodipine.<sup>[1][8]</sup>
- **Synthesis of Chiral Ligands and Auxiliaries:** The hydroxyl group can be readily functionalized to prepare a variety of chiral ligands or derivatizing agents used in asymmetric catalysis and

resolution of racemates.

- **Precursor for Biologically Active Molecules:** It serves as a precursor in the synthesis of more complex molecules. It has been used in the synthesis of optically active 1,4-dihydropyridines, a class of compounds known for their cardiovascular activity.<sup>[1][8]</sup> It has also been used as a precursor to prepare key intermediates for potent opioid receptor agonists.<sup>[2]</sup>
- **Catalyst for Ring-Opening Reactions:** The molecule itself has been identified as an effective catalyst for the ring-opening of epoxides, demonstrating its utility beyond being just a synthetic building block.<sup>[13]</sup>

## Safety and Handling

**2-Methoxy-2-phenylethanol** is classified as harmful and requires careful handling in a laboratory setting.

- **Hazards:** It is harmful if swallowed, in contact with skin, or if inhaled.<sup>[3][5]</sup> It causes skin and serious eye irritation and may cause respiratory irritation.<sup>[3][5]</sup>
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.<sup>[2][3]</sup>
- **Storage:** The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.<sup>[1][8]</sup> It is classified as a combustible liquid.<sup>[2][3]</sup>
- **First Aid:** In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor.<sup>[14]</sup>

## Conclusion

**2-Methoxy-2-phenylethanol** is a versatile chemical entity with well-defined physicochemical and spectral properties. Its importance in modern organic chemistry is underscored by its application as a chiral building block, analytical probe, and precursor to complex, biologically relevant molecules. A thorough understanding of its synthesis, characteristics, and safe

handling procedures, as detailed in this guide, is essential for its effective utilization in research and development.

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